3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
CAS No.:
Cat. No.: VC14766281
Molecular Formula: C23H25N5O
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N5O |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 3-(1-propan-2-ylindol-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C23H25N5O/c1-17(2)28-14-19(21-5-3-4-6-22(21)28)9-12-23(29)26-20-10-7-18(8-11-20)13-27-16-24-15-25-27/h3-8,10-11,14-17H,9,12-13H2,1-2H3,(H,26,29) |
| Standard InChI Key | AAXDVDNAISWQHF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Introduction
Chemical Identity
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IUPAC Name: 3-[1-(Propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
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Molecular Formula: C21H22N4O
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Molecular Weight: 346.43 g/mol
Structural Features
The compound features:
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An indole core substituted at the nitrogen atom with an isopropyl group.
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A triazole moiety attached to a phenyl ring.
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A propanamide linker connecting the indole and triazole-substituted phenyl groups.
These structural elements suggest potential biological activity due to the presence of pharmacologically relevant scaffolds like indole and triazole.
General Synthetic Route
The synthesis of this compound typically involves:
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Step 1: Functionalization of the indole core by introducing an isopropyl group at the nitrogen atom.
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Step 2: Coupling of a triazole-substituted phenyl derivative with a propanamide linker.
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Step 3: Optimization of reaction conditions (e.g., temperature, solvent) to achieve high yield and purity.
Key Reagents
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Isopropyl halides for alkylation.
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Triazole-functionalized benzaldehydes or amines.
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Coupling agents like carbodiimides (e.g., DCC or EDC) for amide bond formation.
Purification
The final product is purified via recrystallization or column chromatography to achieve high purity suitable for biological testing.
Spectroscopic Data
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IR Spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹).
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NMR Spectroscopy:
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Proton signals for indole and triazole rings.
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Methyl groups from the isopropyl substituent.
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Mass Spectrometry: Molecular ion peak at , confirming molecular weight.
Potential Applications
The compound's structural motifs suggest potential as:
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Antifungal Agent: Triazoles are well-known for their antifungal properties by inhibiting ergosterol biosynthesis.
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Anticancer Agent: Indole derivatives often exhibit cytotoxic effects against tumor cells.
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Antiviral Agent: The combination of indole and triazole may disrupt viral replication pathways.
Mechanism of Action
While specific data for this compound is unavailable, similar structures act by:
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Targeting enzyme active sites (e.g., cytochrome P450 enzymes in fungi).
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Binding to DNA or protein targets in cancer cells.
Experimental Studies
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Similar compounds with indole-triazole frameworks show promising bioactivity across various therapeutic areas.
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Further studies should focus on synthesizing analogs and evaluating their biological profiles.
Future Directions
Key areas for future research include:
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In vitro screening against fungal and cancer cell lines.
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Pharmacokinetic profiling in animal models.
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Structural optimization for enhanced potency and selectivity.
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